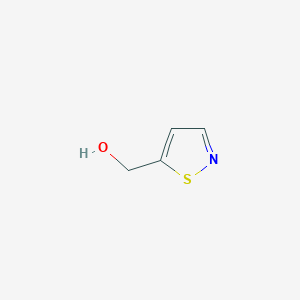

5-イソチアゾールメタノール

概要

説明

Synthesis Analysis

The synthesis of compounds related to 5-Isothiazolemethanol often involves versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which can undergo nucleophilic ring-opening followed by cyclization processes. This approach enables the creation of a diverse array of 2-phenyl-4,5-functionalized oxazoles, showcasing the flexibility and utility of such templates in synthesizing complex heterocyclic structures (Misra & Ila, 2010).

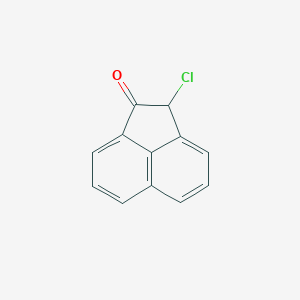

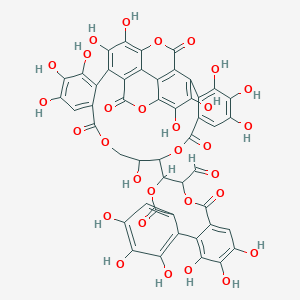

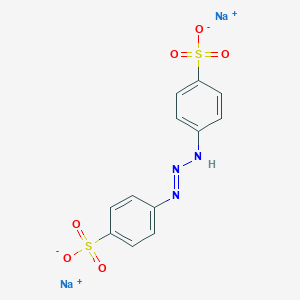

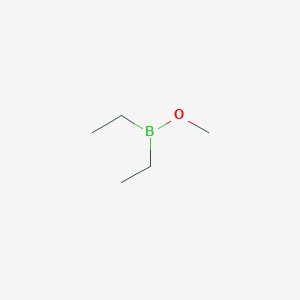

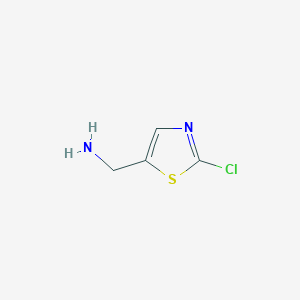

Molecular Structure Analysis

Isothiazoles, including derivatives like 5-Isothiazolemethanol, exhibit unique molecular structures that influence their chemical reactivity and physical properties. The analysis of these structures often involves X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecules.

Chemical Reactions and Properties

Isothiazole derivatives participate in various chemical reactions, including photochromic ring-closing reactions, spontaneous elimination, and substitution reactions, as seen in 4,5-Dibenzothienylthiazoles. Such reactions demonstrate the reactivity of the isothiazole ring and its potential for creating new chemical entities with interesting properties and applications (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of 5-Isothiazolemethanol and related compounds, such as solubility, melting point, and boiling point, are critical for their application in various domains. The solubility of isothiazole derivatives in different solvents, for example, is essential for their use in chemical synthesis and pharmaceutical formulations (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties of isothiazoles, including 5-Isothiazolemethanol, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to their behavior in chemical reactions. The functionalization of the isothiazole ring, through reactions like lithiation and subsequent reactions with electrophiles, highlights the versatility of these compounds in organic synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

科学的研究の応用

1. 生物活性物質の設計と合成 5-イソチアゾールメタノールを含むイソチアゾールは、生物活性物質の設計と合成のために集中的に開発されています . その誘導体の高い生物活性は、有効な新規医薬品および植物保護化学物質として使用できます .

生物活性物質の相乗剤

イソチアゾールのいくつかの代表は、生物活性物質の相乗剤であることが証明されており、使用される薬物の用量を減らす道が開かれます。 これは、特に癌化学療法において重要です .

遷移金属錯体の合成

イソチアゾールは、5-イソチアゾールメタノールを含め、遷移金属錯体の合成に使用されています . これらの錯体は、水性および水性アルコール媒体中のクロスカップリング反応の触媒として使用でき、「グリーンケミストリー」に貢献しています .

新規合成方法論の開発

ヘテロ環化学分野における新規合成方法論の開発は、イソチアゾールの別の用途です . これには、置換イソチアゾールを含む金属錯体の合成と研究が含まれます .

イソチアゾール化合物の簡便合成

チオシアン酸アンモニウム促進による、5-イソチアゾールメタノールを含むイソチアゾールのシンプルで迅速かつ環境に優しい簡便合成が開発されました . この方法はまた、β-エナミノンの貴重な合成経路を提供します .

光物理的性質

5-イソチアゾールメタノールを含むイソチアゾール化合物の光物理的性質に関する研究が行われています<a aria-label="2: 6.

作用機序

Target of Action

Isothiazole derivatives have been reported to exhibit fungicidal activity, suggesting that their targets may be enzymes or proteins essential for fungal growth .

Mode of Action

Isothiazole derivatives have been reported to induce systemic acquired resistance (sar) in plants, enhancing their resistance against subsequent pathogen attacks . This suggests that 5-Isothiazolemethanol may interact with its targets to modulate their function, leading to changes in the organism’s response to pathogens.

Biochemical Pathways

Given the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may interfere with biochemical pathways essential for fungal growth and survival .

Pharmacokinetics

The compound’s predicted properties, such as its boiling point (1358±220 °C) and density (1339±006 g/cm3), suggest that it may have good bioavailability .

Result of Action

Based on the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may inhibit the growth and proliferation of fungi .

Safety and Hazards

Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

将来の方向性

特性

IUPAC Name |

1,2-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJLMGHKRZLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339900 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1710-66-3 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

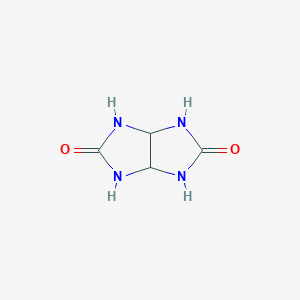

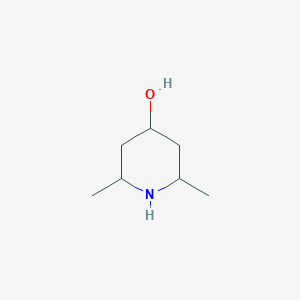

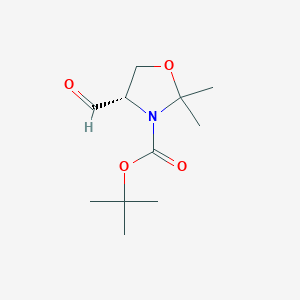

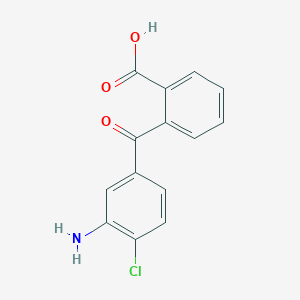

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

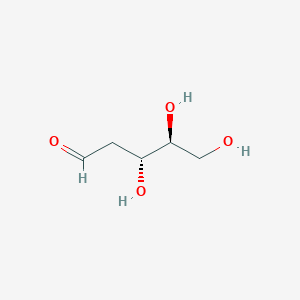

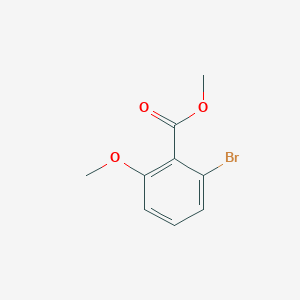

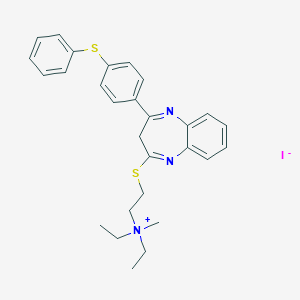

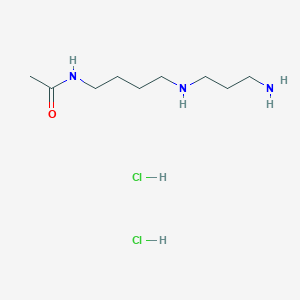

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。